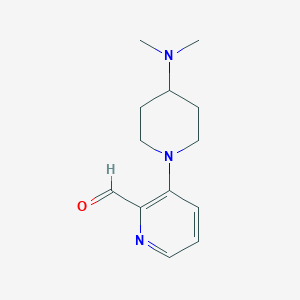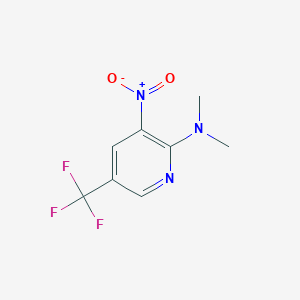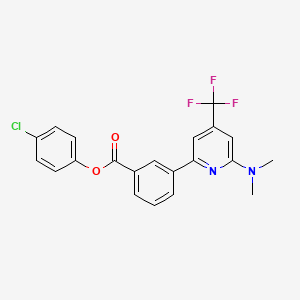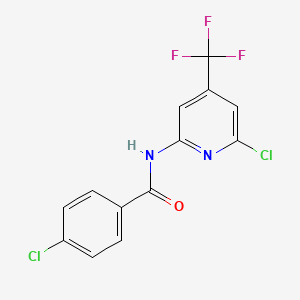![molecular formula C9H9ClF3N3S2 B1401826 [2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-thiourea CAS No. 1311278-66-6](/img/structure/B1401826.png)
[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-thiourea
Übersicht
Beschreibung
The compound “[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-thiourea” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The pyridine ring in this compound is substituted with a chloro group and a trifluoromethyl group . Additionally, it contains a thiourea group, which is a functional group with the general structure (R1R2N)(R3R4N)C=S, where R represents an organic group or hydrogen .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research has focused on synthesizing new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, utilizing thiourea derivatives as starting materials. These compounds have potential applications in developing new materials with unique physical and chemical properties. For instance, El-kashef et al. (2010) detailed the synthesis of thiourea derivatives leading to various pyridothienopyrimidine derivatives, indicating a method for creating new heterocyclic compounds with potential utility in material science and organic chemistry (El-kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).
Coordination Chemistry and Metal Complex Formation
Research has also explored the coordination behavior of thiourea derivatives with transition metals. Studies on novel thiourea derivatives and their metal complexes have been conducted to understand their structural, spectroscopic, and electrochemical properties. For example, Yeşilkaynak (2016) synthesized and characterized novel thiourea derivative metal complexes, providing insights into their potential applications in coordination chemistry and materials science (Yeşilkaynak, 2016).
Antioxidant Activities
The antioxidant activities of thiourea derivatives and their metal complexes have been a subject of interest. The ability of these compounds to scavenge free radicals indicates their potential application in developing new antioxidant agents. Research by Yeşilkaynak et al. (2016) on the antioxidant activities of thiourea derivative metal complexes suggests their utility in medicinal chemistry and as potential antioxidants (Yeşilkaynak, 2016).
Antibacterial and Antifungal Activities
The synthesis of new derivatives with antibacterial and antifungal activities has been explored, leveraging the chemical structure of thiourea. Fathalla, Awad, & Mohamed (2005) investigated the synthesis of 2-thiouracil-5-sulphonamide derivatives, demonstrating their potential application in developing new antimicrobial agents (Fathalla, Awad, & Mohamed, 2005).
Corrosion Inhibition
Thiourea derivatives have been studied for their potential as corrosion inhibitors, indicating their application in protecting metals against corrosion. Zhang et al. (2018) described the effectiveness of 1-(2-pyridyl)-2-thiourea as a corrosion inhibitor for mild steel in acidic medium, underscoring its potential use in industrial applications (Zhang, Li, Wang, Liu, Gu, & Wu, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3S2/c10-6-3-5(9(11,12)13)4-7(16-6)18-2-1-15-8(14)17/h3-4H,1-2H2,(H3,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZVXCNKUZTMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1SCCNC(=S)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone](/img/structure/B1401749.png)
![1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401751.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401752.png)

![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B1401754.png)
![Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401756.png)
![1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401757.png)
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401758.png)

![2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401760.png)
![N-(4-Chloro-phenyl)-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide](/img/structure/B1401761.png)
![2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole](/img/structure/B1401766.png)